molecular formula C22H21NO4 B5066072 3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-2-phenyl-4H-chromen-4-one

3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-2-phenyl-4H-chromen-4-one

Cat. No. B5066072
M. Wt: 363.4 g/mol
InChI Key: VNFFKNPTBJZLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-2-phenyl-4H-chromen-4-one, also known as CERC-501, is a novel small molecule drug that has been developed for the treatment of neurological and psychiatric disorders. This drug is a potent and selective antagonist of the kappa opioid receptor (KOR), which is involved in the regulation of mood, stress, and addiction. The KOR has been implicated in the pathophysiology of several psychiatric disorders, including depression, anxiety, and substance abuse. The development of CERC-501 represents a promising new approach to the treatment of these disorders.

Mechanism of Action

3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-2-phenyl-4H-chromen-4-one acts as a selective antagonist of the KOR, which is a G protein-coupled receptor that is widely distributed throughout the brain and spinal cord. The KOR plays a role in the regulation of pain, stress, and addiction. The activation of the KOR has been shown to produce dysphoria and aversive effects, which may contribute to the development of psychiatric disorders. By blocking the KOR, this compound may have an antidepressant and anxiolytic effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, it is known that the drug can penetrate the blood-brain barrier and interact with the KOR in the brain. This interaction may alter the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior. The drug may also modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One advantage of 3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-2-phenyl-4H-chromen-4-one is that it is a highly selective antagonist of the KOR, which reduces the risk of off-target effects. The drug is also well-tolerated and has a favorable pharmacokinetic profile. However, one limitation of this compound is that it has a relatively short half-life, which may limit its therapeutic efficacy. Another limitation is that the drug has not been extensively tested in humans, and its long-term safety and efficacy are not yet known.

Future Directions

There are several potential future directions for the development of 3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-2-phenyl-4H-chromen-4-one. One direction is to explore its potential as a treatment for other psychiatric disorders, such as schizophrenia and bipolar disorder. Another direction is to investigate its mechanism of action in more detail, including its effects on neurotransmitter release and the HPA axis. Additionally, future studies could evaluate the safety and efficacy of this compound in combination with other drugs, such as antidepressants and anxiolytics. Finally, the development of more potent and long-lasting KOR antagonists could lead to the development of more effective treatments for psychiatric disorders.

Synthesis Methods

The synthesis of 3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-2-phenyl-4H-chromen-4-one involves a multistep process that starts with the preparation of the intermediate 3-(1-methyl-2-oxoethyl)-2-phenylchromen-4-one. This intermediate is then coupled with 1-pyrrolidinecarboxylic acid to form the pyrrolidine derivative. The final step involves the introduction of an ethoxy group at the 3-position of the chromone ring using a palladium-catalyzed coupling reaction.

Scientific Research Applications

3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-2-phenyl-4H-chromen-4-one has been the subject of extensive scientific research in recent years. Preclinical studies have demonstrated its efficacy in animal models of depression, anxiety, and substance abuse. Clinical trials have also been conducted to evaluate its safety and efficacy in humans. These studies have shown that this compound is well-tolerated and has the potential to be an effective treatment for several psychiatric disorders.

properties

IUPAC Name

3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)oxy-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-15(22(25)23-13-7-8-14-23)26-21-19(24)17-11-5-6-12-18(17)27-20(21)16-9-3-2-4-10-16/h2-6,9-12,15H,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFFKNPTBJZLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)OC2=C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.